

Spectroscopic Analysis of Chloropentamethyldisilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Chloropentamethyldisilane**

Cat. No.: **B075337**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **chloropentamethyldisilane** ($\text{ClSi}(\text{CH}_3)_2\text{Si}(\text{CH}_3)_3$). As a key intermediate in organosilicon chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development and materials science. This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **chloropentamethyldisilane**. Each section integrates theoretical principles with experimental data, offering insights into the causal relationships between molecular structure and spectral features. Detailed experimental protocols are provided to ensure methodological reproducibility and self-validation.

Introduction

Chloropentamethyldisilane is a versatile organosilicon compound utilized as a precursor in the synthesis of various silicon-containing polymers and fine chemicals.^[1] Its reactivity is primarily dictated by the labile silicon-chlorine bond, which readily undergoes nucleophilic substitution. Accurate and unambiguous characterization of this compound is crucial for quality control and for understanding its reaction pathways. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure and purity of **chloropentamethyldisilane**. This guide will delve into the interpretation of these spectra to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **chloropentamethyldisilane**, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. In **chloropentamethyldisilane**, two distinct methyl environments are expected: the three methyl groups attached to the trimethylsilyl moiety ($\text{Si}(\text{CH}_3)_3$) and the two methyl groups attached to the chlorodimethylsilyl moiety ($\text{ClSi}(\text{CH}_3)_2$).

Data Presentation: ¹H NMR

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~0.15	Singlet	9H	$-\text{Si}(\text{CH}_3)_3$
2	~0.40	Singlet	6H	$-\text{Si}(\text{CH}_3)_2\text{Cl}$

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation and Causality:

The ¹H NMR spectrum of **chloropentamethyldisilane** displays two sharp singlets, consistent with the two types of methyl groups in the molecule.^[2] The upfield signal at approximately 0.15 ppm is assigned to the nine protons of the trimethylsilyl group. The signal further downfield, around 0.40 ppm, corresponds to the six protons of the dimethylsilyl group. This downfield shift is attributed to the deshielding effect of the electronegative chlorine atom attached to the same

silicon, which draws electron density away from the methyl protons.^[3] The 9:6 integration ratio of these two peaks confirms the relative number of protons in each environment.

Experimental Protocol: ^1H NMR

- Sample Preparation: Dissolve approximately 10-20 mg of **chloropentamethyldisilane** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
 - Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
 - Acquisition Time (aq): At least 4 seconds for good resolution.
 - Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy

Carbon-13 NMR complements the ^1H NMR data by providing information on the carbon skeleton of the molecule. Similar to the proton spectrum, two distinct signals are expected for the two different methyl carbon environments.

Data Presentation: ^{13}C NMR

Signal	Chemical Shift (δ) ppm	Assignment
1	~ -1.5	-Si(CH ₃) ₃
2	~ 4.5	-Si(CH ₃) ₂ Cl

Note: Chemical shifts are approximate and based on typical values for similar structures.^{[4][5]}

Interpretation and Causality:

The $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum is expected to show two singlets. The carbon atoms of the trimethylsilyl group are predicted to resonate at a higher field (lower ppm value) around -1.5 ppm. The carbons of the dimethylsilyl group, being closer to the electronegative chlorine atom, will be deshielded and thus appear at a lower field (higher ppm value) around 4.5 ppm.^[6] The relative proximity of the substituent to the carbon atom directly influences its chemical shift.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width (sw): A range of -10 to 220 ppm.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the CDCl_3 solvent peak

at 77.16 ppm.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a highly sensitive probe of the electronic environment around the silicon atoms. For **chloropentamethyldisilane**, two distinct silicon signals are anticipated.

Data Presentation: ²⁹Si NMR

Signal	Chemical Shift (δ) ppm	Assignment
1	~ -15	-Si(CH ₃) ₃
2	~ 30	-Si(CH ₃) ₂ Cl

Note: Chemical shifts are approximate and based on known trends for chlorosilanes and disilanes.^{[7][8]}

Interpretation and Causality:

The ²⁹Si NMR spectrum provides direct evidence for the two different silicon centers. The silicon atom of the trimethylsilyl group is expected to have a chemical shift in the upfield region, around -15 ppm. In contrast, the silicon atom bonded to the chlorine atom is significantly deshielded and will appear at a much lower field, around +30 ppm.^[1] This large downfield shift is a characteristic feature of silicon atoms bonded to electronegative halogens.^[9]

Experimental Protocol: ²⁹Si NMR

- Sample Preparation: A more concentrated sample (~50-100 mg in 0.7 mL of CDCl₃) is often beneficial due to the low receptivity of the ²⁹Si nucleus.
- Instrument: An NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si nuclei.
- Parameters:

- Pulse Program: An inverse-gated decoupling experiment is recommended to suppress the negative Nuclear Overhauser Effect (NOE).
- Number of Scans: A large number of scans (several thousand) is typically necessary.
- Relaxation Delay (d1): A longer delay of 10-30 seconds is crucial for quantitative results due to the long relaxation times of ^{29}Si nuclei.
- Processing: Standard Fourier transform, phasing, and baseline correction. The spectrum is referenced to external TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of **chloropentamethyldisilane** is characterized by absorptions corresponding to the stretching and bending of its various bonds.

Data Presentation: IR Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Assignment
~2960, ~2900	C-H stretch	Methyl groups
~1410, ~1250	Si-CH ₃ deformation	Methyl-silicon bonds
~830, ~780	Si-C stretch & CH ₃ rock	Si-(CH ₃) ₃ and Si-(CH ₃) ₂
~470	Si-Cl stretch	Silicon-chlorine bond
~420	Si-Si stretch	Silicon-silicon bond

Note: Frequencies are approximate and based on typical ranges for organosilicon compounds.[10][11]

Interpretation and Causality:

The IR spectrum provides a fingerprint of the functional groups present. The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl

groups. The sharp, intense peak around 1250 cm^{-1} is a hallmark of the symmetric deformation of methyl groups attached to a silicon atom. The region between 700 and 900 cm^{-1} contains a complex pattern of Si-C stretching and methyl rocking vibrations. A key diagnostic peak is the Si-Cl stretching vibration, which is expected to appear in the 450 - 600 cm^{-1} region.[10] For **chloropentamethyldisilane**, this is anticipated around 470 cm^{-1} . The Si-Si stretching vibration is typically weak in the IR spectrum and is expected at a lower frequency, around 420 cm^{-1} .

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A thin film of neat liquid **chloropentamethyldisilane** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 - 32 scans are typically co-added to improve the signal-to-noise ratio.
- Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Data Presentation: Mass Spectrometry (Electron Ionization)

m/z	Proposed Fragment	Relative Intensity
166/168	$[M]^{+ \cdot}$, $[C_5H_{15}ClSi_2]^{+ \cdot}$	Low (M+2 isotope peak)
151	$[M - CH_3]^+$	High
93	$[Si(CH_3)_2Cl]^+$	High
73	$[Si(CH_3)_3]^+$	Very High (Base Peak)

Note: m/z values and relative intensities are predicted based on common fragmentation pathways of organosilanes.[\[12\]](#)
[\[13\]](#)

Interpretation and Causality:

The mass spectrum of **chloropentamethyldisilane** is expected to show a molecular ion peak $[M]^{+ \cdot}$. Due to the natural isotopic abundance of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$), the molecular ion will appear as a pair of peaks at m/z 166 and 168 with an approximate intensity ratio of 3:1.[\[14\]](#)[\[15\]](#)

The fragmentation of **chloropentamethyldisilane** is dominated by cleavage of the Si-Si and Si-C bonds. The most common fragmentation is the loss of a methyl radical (-15 amu) to form a stable silyl cation at m/z 151. Cleavage of the Si-Si bond can lead to two prominent fragment ions: the trimethylsilyl cation, $[Si(CH_3)_3]^+$ at m/z 73, and the chlorodimethylsilyl cation, $[Si(CH_3)_2Cl]^+$ at m/z 93. The $[Si(CH_3)_3]^+$ ion is typically very stable and often observed as the base peak in the spectrum.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of **chloropentamethyldisilane** in a volatile solvent (e.g., dichloromethane or hexane) is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
- Instrument: A mass spectrometer capable of electron ionization (EI).
- Parameters:

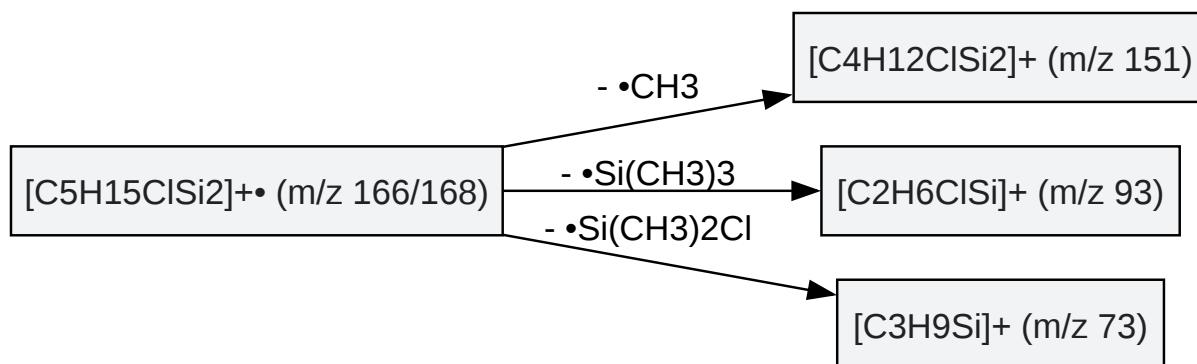
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: A scan range of m/z 40-300 is appropriate.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its isotopic pattern, and the characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of **chloropentamethyldisilane**.

Mass Spectrometry Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **chloropentamethyldisilane** in EI-MS.

Conclusion

The combination of ^1H , ^{13}C , and ^{29}Si NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of **chloropentamethyldisilane**. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The principles and experimental protocols detailed in this guide serve as a valuable resource for scientists and

researchers working with this and related organosilicon compounds, ensuring the integrity and quality of their materials and research.

References

- [Reference for synthesis or application of **chloropentamethyldisilane** - to be added]
- PubChem. Chlorotrimethylsilane. [\[Link\]](#)
- NIST. Silane, chlorotrimethyl-. [\[Link\]](#)
- SpectraBase. **Chloropentamethyldisilane**. [\[Link\]](#)
- NIST. Silane, chlorotrimethyl-. [\[Link\]](#)
- PubChem. Silane, (chloromethyl)trimethyl-. [\[Link\]](#)
- The Royal Society of Chemistry. Supplementary Information. [\[Link\]](#)
- (29Si) Silicon NMR. [\[Link\]](#)
- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. [\[Link\]](#)
- Chem-Impex. **Chloropentamethyldisilane**. [\[Link\]](#)
- NIST. Silane, chloro(1,1-dimethylethyl)dimethyl-. [\[Link\]](#)
- ResearchGate. 1H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). [\[Link\]](#)
- ResearchGate. 1H and 29Si NMR spectra of catalyst 17 and excess HSiCl3. [\[Link\]](#)
- Oregon State University. 13C NMR Chemical Shifts. [\[Link\]](#)
- PubChemLite. 1-chloro-1,1,2,2,2-pentaphenyldisilane. [\[Link\]](#)
- SpectraBase. (CH₃)₃Si-O-CH₂C₆H₅. [\[Link\]](#)
- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [\[Link\]](#)

- ResearchGate. 59.6 MHz $^{29}\text{Si}\{^1\text{H}\}$ NMR spectrum (upper insert) of the... [\[Link\]](#)
- Chemguide. mass spectra - the M+2 peak. [\[Link\]](#)
- MDPI. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review. [\[Link\]](#)
- ResearchGate. The FT-IR spectra of (a) (3-chloropropyl)trimethoxysilane, (b)... [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution ^1H proton nmr spectrum... [\[Link\]](#)
- YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [\[Link\]](#)
- ScienceDirect. Infrared absorption spectra of linear (L2 - L5) and cyclic (D3 - D6) permethylsiloxanes. [\[Link\]](#)
- SpectraBase. Chloro-trimethylsilane. [\[Link\]](#)
- ResearchGate. Analysis of the Uptake of Chlorotrimethylsilane on Glass from Toluene Solution-Phase Depositions. [\[Link\]](#)
- PubMed. Vibrational Spectrum of Chlorotrimethylsilane. [\[Link\]](#)
- CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [\[Link\]](#)
- SpectraBase. (Chloromethyl)dichloromethylsilane. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. C4H9Cl (CH₃)₂CH₂Cl 1-chloro-2-methylpropane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. C4H9Cl (CH₃)₂CH₂Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (29)Si Silicon NMR [chem.ch.huji.ac.il]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Silane, chlorotrimethyl- [webbook.nist.gov]
- 11. Vibrational spectrum of chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorotrimethylsilane | (CH₃)₃SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Silane, chlorotrimethyl- [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Chloropentamethyldisilane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075337#spectroscopic-analysis-of-chloropentamethyldisilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com